1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Description
1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 3-methyl group at position 3 and a 3-bromophenylmethyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₁BrN₂O₂, with a molecular weight of 311.14 g/mol .
This suggests that the target compound could be synthesized using similar methodologies .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPWINWBAFILCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166280 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-47-8 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid have shown effectiveness against various cancer cell lines, including A549 lung cancer cells. These compounds induce apoptosis, making them potential candidates for cancer therapy .
Antifungal Properties
The compound has been investigated for its antifungal activities. It acts as a precursor in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal respiration. This mechanism has led to the development of several commercial fungicides effective against major crop diseases .
Fungicide Development
The pyrazole carboxylic acid derivatives are used in agricultural chemistry as intermediates for developing fungicides. These fungicides are particularly effective against pathogens like Alternaria species, which are responsible for significant crop losses. The efficacy of these compounds is attributed to their ability to disrupt fungal metabolic pathways .
Study 1: Anticancer Efficacy
A study published in Bioorganic and Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited cytotoxicity against A549 cells with IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency and selectivity .
Study 2: Antifungal Activity
Another study evaluated the antifungal activity of synthesized pyrazole carboxamides against Rhizoctonia solani, a common plant pathogen. The results showed that specific derivatives demonstrated superior antifungal activity compared to traditional fungicides, indicating their potential as new agricultural treatments .
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Halogen vs. Polar Groups : The bromine in the target compound increases lipophilicity compared to polar groups like cyanide (C≡N) or methoxy (OCH₃) in analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Trifluoromethyl vs.
- Carboxylic Acid vs. Aldehyde : The carboxylic acid group in the target compound (pKa ~4–5) increases acidity and hydrogen-bonding capacity compared to aldehyde derivatives (e.g., ), which may alter receptor binding .
Biological Activity
1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C13H13BrN2O2 |
| Molecular Weight | 309.16 g/mol |
| CAS Number | 1153371-57-3 |
| IUPAC Name | 1-(3-Bromobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
| Appearance | Powder |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The synthesis route may include the bromination of phenyl rings followed by condensation reactions with pyrazole derivatives to form the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including:
- MDA-MB-231 (Breast Cancer)
- IC50 values ranged from 2.43 to 7.84 μM.
- HepG2 (Liver Cancer)
- IC50 values ranged from 4.98 to 14.65 μM.
These findings suggest that the compound could act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and modulation of cell cycle progression. For instance, studies indicated that at concentrations as low as 1.0 μM, the compound could induce morphological changes in cancer cells and enhance caspase-3 activity, a key marker of apoptosis .
Other Biological Activities
Beyond its anticancer properties, compounds containing the pyrazole moiety have been reported to exhibit various pharmacological activities:
- Anti-inflammatory
- Antibacterial
- Antiviral
These activities are attributed to the ability of pyrazole derivatives to interact with multiple biological targets, including enzymes and receptors involved in disease pathways .
Study on Anticancer Properties
In a recent study focusing on a series of pyrazole derivatives, including our compound of interest, researchers conducted extensive in vitro testing against several cancer cell lines. The results demonstrated not only cytotoxicity but also selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index for further development .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the interaction between this compound and various protein targets associated with cancer progression. These studies support the hypothesis that this compound can effectively bind to active sites within these proteins, potentially inhibiting their function .
Q & A
Q. What are the common synthetic routes for 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation : Reacting 3-bromobenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.
Cyclization : Treating the intermediate with hydrazine hydrate under reflux to form the pyrazole ring.
Ester Hydrolysis : Converting the ester group to a carboxylic acid using aqueous NaOH or HCl.
Key factors affecting yield include:
- Temperature : Cyclization at 80–100°C improves ring closure efficiency .
- Catalyst : Use of K₂CO₃ in nucleophilic substitution steps enhances regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF) favor cyclization kinetics .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-bromophenyl group; pyrazole protons at δ 6.5–7.0 ppm) .
- IR : Carboxylic acid C=O stretch appears at ~1700 cm⁻¹; pyrazole ring vibrations at ~1550 cm⁻¹ .
- HPLC/MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion confirmation .
Q. What are the solubility properties of this compound in common laboratory solvents?
Methodological Answer:
- High Solubility : In DMSO (>50 mg/mL) and DMF due to polar carboxylic acid and aromatic groups.
- Low Solubility : In water (<1 mg/mL) and hexane, requiring sonication or heating for dispersion .
- Stability : Stable in acidic/basic aqueous solutions (pH 2–10) for 24 hours but degrades under prolonged UV exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact its biological activity, such as anti-proliferative effects?
Methodological Answer:
- Bromine vs. Trifluoromethyl : The 3-bromophenyl group enhances lipophilicity and target binding (e.g., mTOR inhibition) compared to trifluoromethyl analogs, as shown in prostate cancer cell assays (IC₅₀ reduction from 12 μM to 8 μM) .
- Methyl Group : The 3-methyl substituent on the pyrazole ring stabilizes π-π stacking with kinase active sites, confirmed via molecular docking .
Q. What computational strategies are employed to predict reactivity and regioselectivity in derivatives?
Methodological Answer:
- DFT Calculations : Optimize transition states for cyclization steps to predict regioselectivity (e.g., favoring N1-substitution over N2) .
- MD Simulations : Assess binding affinity to biological targets (e.g., autophagy-related proteins) using AMBER force fields .
- ADMET Prediction : Tools like SwissADME evaluate logP (2.5–3.0) and BBB permeability for drug-likeness .
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to distinguish overlapping aromatic signals. For example, NOESY can confirm spatial proximity between the benzyl and pyrazole protons .
- Mass Spectrometry Anomalies : Isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) validate molecular identity; HRMS resolves ambiguous fragments .
- X-ray Crystallography : Resolve regiochemistry disputes by determining crystal structures (e.g., CCDC deposition for bond-length analysis) .
Q. What are the best practices for evaluating stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for carboxylic acid esterification or decarboxylation .
- Light Sensitivity : Use amber vials and argon blankets to prevent photodegradation, verified by UV-vis spectroscopy .
- Freeze-Thaw Stability : Conduct 3 cycles (-20°C to 25°C) to assess aggregation via dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
